molecular formula C22H20N4O2 B2850903 5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide CAS No. 1421530-15-5

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide

Cat. No.: B2850903
CAS No.: 1421530-15-5
M. Wt: 372.428
InChI Key: CMDRBZOIMFNUEE-UHFFFAOYSA-N
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Description

“5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Biochemical Analysis

Biochemical Properties

5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide directly binds to ANXA2 and antagonizes its normal cellular function of repressing YAP activity . This interaction with ANXA2, a protein involved in various cellular processes, allows the compound to influence biochemical reactions within the cell .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting the binding of YAP and TEAD proteins in a dose-dependent manner, and induces nuclear localization of YAP in response to increased cell density . It significantly increases the levels of YAP-controlled transcripts in various human cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly binding to ANXA2 and antagonizing its normal cellular function of repressing YAP activity . This leads to an increase in YAP and TEAD protein binding and induces YAP’s nuclear localization .

Temporal Effects in Laboratory Settings

Over time, the compound has been observed to promote significant expansion of keratinocytes and K14-positive precursors when applied topically to the skin of adult C57BL/6 mice for 10 days . This leads to approximately double the epidermal thickness due to an increase in the number of keratinocytes per unit length of skin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 10 μM, it promotes significant expansion of keratinocytes and K14-positive precursors .

Metabolic Pathways

Its interaction with ANXA2 suggests that it may influence pathways where this protein plays a role .

Subcellular Localization

Its ability to induce nuclear localization of YAP suggests that it may be found in the nucleus .

Properties

IUPAC Name

5-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-22(19-16-20(28-25-19)17-8-3-1-4-9-17)24-12-7-14-26-15-13-23-21(26)18-10-5-2-6-11-18/h1-6,8-11,13,15-16H,7,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDRBZOIMFNUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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